chemical structure and physical properties of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine
chemical structure and physical properties of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine
Executive Briefing
As a Senior Application Scientist navigating the intersection of medicinal chemistry and materials science, the evaluation of fused bicyclic heteroaromatics requires a rigorous understanding of both their quantum mechanical behavior and biological target engagement. 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine (CAS: 52333-56-9) represents a privileged structural motif[1]. By acting as a structural isostere to purine bases (adenine and guanine), the oxazolo[4,5-b]pyridine scaffold bypasses traditional resistance mechanisms in oncology and infectious diseases[2]. Concurrently, its highly conjugated π-system yields exceptional photophysical properties, making it a dual-threat molecule applicable as both a therapeutic agent and a fluorescent biomarker[3].
This whitepaper deconstructs the structural causality, synthetic methodologies, and pharmacological mechanisms of this specific chlorinated derivative, providing a verified framework for downstream drug development.
Molecular Architecture & Physicochemical Profiling
The core of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine consists of a pyridine ring fused to an oxazole ring, with a 3-chlorophenyl group substituted at the C2 position. The strategic placement of the meta-chloro group is not arbitrary; its electron-withdrawing inductive effect enhances the electrophilicity of the oxazole core, which stabilizes the molecule against oxidative degradation while simultaneously increasing lipophilicity for cellular membrane permeation[4].
Quantitative Physicochemical Data
The following table summarizes the foundational properties of the compound, contextualizing why these metrics matter in application:
| Property | Value | Causality / Significance |
| CAS Number | 52333-56-9 | Primary regulatory and database identifier[1]. |
| Molecular Formula | C12H7ClN2O | Defines the elemental composition[4]. |
| Molecular Weight | 230.65 g/mol | Well below the 500 Da threshold, ensuring high oral bioavailability (Lipinski's Rule of 5)[4]. |
| Absorption Max ( λmax ) | 299–333 nm | Driven by π→π∗ electron transitions across the extended conjugated bicyclic system[3]. |
| Stokes Shift | 83–128 nm | The large shift indicates significant geometric relaxation in the excited state, minimizing self-quenching[3]. |
Photophysical Dynamics
The compound exhibits a distinct bluish-blue luminescence. The extended conjugation allows for efficient photon absorption, while the rigid fused-ring system restricts non-radiative decay pathways, resulting in high quantum yields[3].
Fig 3. Jablonski diagram of the compound's photophysical excitation-emission.
Advanced Synthetic Workflows: Precision Heterocycle Construction
Historically, the synthesis of oxazolo[4,5-b]pyridines relied on harsh dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride ( POCl3 ) at temperatures exceeding 200°C. These conditions often lead to substrate degradation and poor yields.
Expertise Insight: To circumvent these thermodynamic penalties, modern protocols utilize Polyphosphoric acid trimethylsilyl ester (PPSE) . The trimethylsilyl groups in PPSE act as superior, bulky leaving groups compared to the protons in PPA, effectively lowering the activation energy required for the cyclodehydration step[5].
Self-Validating Protocol: PPSE-Mediated Cyclocondensation
Step 1: Reagent Preparation & Inertion
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Charge a flame-dried Schlenk flask with 2-amino-3-hydroxypyridine (1.0 eq) and 3-chlorobenzoic acid (1.1 eq).
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Validation Check: Ensure all starting materials are strictly desiccated. Ambient moisture will prematurely hydrolyze the PPSE reagent, halting the reaction.
Step 2: Condensation & Cyclization
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Add a freshly prepared solution of PPSE (in dichloromethane), then remove the solvent under reduced pressure. Heat the neat mixture to 150°C under a continuous nitrogen atmosphere for 4-6 hours[5].
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Causality: The absence of solvent maximizes the collision frequency between the electrophilic carbonyl carbon and the nucleophilic hydroxyl/amine groups, driving the intramolecular cyclization.
Step 3: In-Process Control (IPC)
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Validation Check: Monitor reaction progression via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete consumption of the highly polar 2-amino-3-hydroxypyridine spot validates the end of the reaction phase.
Step 4: Quenching & Isolation
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Cool the vessel to 80°C and slowly quench with 10% aqueous NaOH until pH 8 is achieved. Extract the product with ethyl acetate (3x).
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Causality: The basic quench neutralizes residual phosphoric species and deprotonates unreacted 3-chlorobenzoic acid, partitioning it into the aqueous layer. The target lipophilic product migrates cleanly to the organic phase.
Fig 1. PPSE-mediated synthetic workflow for oxazolo[4,5-b]pyridine.
Pharmacological Mechanisms & Target Engagement
The biological efficacy of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is rooted in its ability to mimic endogenous purines, allowing it to interface seamlessly with critical enzymatic pockets[2].
Anticancer Activity via hDHODH Inhibition
Recent molecular docking and in vitro assays demonstrate that oxazolo[4,5-b]pyridine derivatives are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH) [6]. hDHODH is a mitochondrial enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis.
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The Causality: Rapidly proliferating cancer cells (e.g., MCF-7 breast cancer, DU-145 prostate cancer) depend heavily on the de novo pathway rather than the salvage pathway to maintain their UMP (uridine monophosphate) pools. By competitively binding to hDHODH, the chlorinated oxazolopyridine starves the cancer cells of pyrimidines, triggering S-phase cell cycle arrest and subsequent apoptosis[6].
Antimicrobial & Antiviral Action
Beyond oncology, the pyridine core facilitates favorable binding interactions with pathogenic targets such as Thymidylate kinase and GlcN-6-P synthase[7]. The structural rigidity of the oxazole fusion prevents the molecule from adopting inactive conformations within the bacterial enzyme binding pockets, leading to broad-spectrum antimicrobial activity against S. aureus and E. coli strains[7].
Fig 2. Mechanism of hDHODH inhibition leading to cancer cell apoptosis.
References
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NextSDS. 2-(3-chlorophenyl)oxazolo[4,5-b]pyridine — Chemical Substance Information. Retrieved from:[Link]
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CLOCKSS Archive. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Retrieved from:[Link]
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ResearchGate. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Retrieved from:[Link]
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Taylor & Francis. Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from: [Link]
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National Institutes of Health (NIH PMC). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from:[Link]
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IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from:[Link]
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- 1. nextsds.com [nextsds.com]
- 2. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(3-chlorophenyl)oxazolo[4,5-b]pyridine | 52333-56-9 [m.chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
